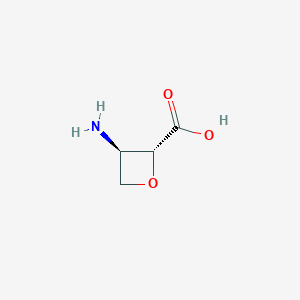
(2R,3R)-3-aminooxetane-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3R)-3-aminooxetane-2-carboxylic acid is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring an oxetane ring and an amino group, makes it an interesting subject for research in organic chemistry, medicinal chemistry, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the epoxidation of alkenes using peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA), followed by ring-opening reactions . Another approach is the intramolecular cyclization of halohydrins through intramolecular S_N2 reactions .
Industrial Production Methods
Industrial production of (2R,3R)-3-aminooxetane-2-carboxylic acid may involve optimized fermentation processes using engineered microorganisms. For example, engineered strains of Serratia marcescens have been used to produce similar compounds like (2R,3R)-2,3-butanediol . These processes often involve the overexpression of key enzymes and optimization of fermentation conditions to achieve high yields.
化学反应分析
Types of Reactions
(2R,3R)-3-aminooxetane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are often used.
Substitution: Reagents like acyl chlorides and sulfonyl chlorides are used for forming amides and sulfonamides.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Alcohols and aldehydes.
Substitution: Amides and sulfonamides.
科学研究应用
(2R,3R)-3-aminooxetane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug design.
Industry: Utilized in the production of polymers and materials with unique properties
作用机制
The mechanism of action of (2R,3R)-3-aminooxetane-2-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, affecting their structure and function. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological molecules .
相似化合物的比较
Similar Compounds
(2R,3R)-2,3-butanediol: A chiral compound with similar stereochemistry but different functional groups.
(2R,3R)-tartaric acid: Another chiral compound with two hydroxyl groups instead of an amino and carboxylic acid group.
Uniqueness
(2R,3R)-3-aminooxetane-2-carboxylic acid is unique due to its oxetane ring structure combined with an amino and carboxylic acid group.
属性
CAS 编号 |
108865-79-8 |
|---|---|
分子式 |
C4H7NO3 |
分子量 |
117.10 g/mol |
IUPAC 名称 |
(2R,3R)-3-aminooxetane-2-carboxylic acid |
InChI |
InChI=1S/C4H7NO3/c5-2-1-8-3(2)4(6)7/h2-3H,1,5H2,(H,6,7)/t2-,3-/m1/s1 |
InChI 键 |
UTIYGJDWWLIDQY-PWNYCUMCSA-N |
手性 SMILES |
C1[C@H]([C@@H](O1)C(=O)O)N |
规范 SMILES |
C1C(C(O1)C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3'-Bromo-4',6'-dihydrospiro[cyclopropane-1,5'-pyrrolo[1,2-b]pyrazole]](/img/structure/B14036783.png)

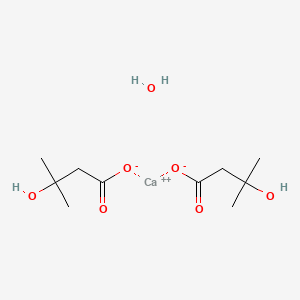
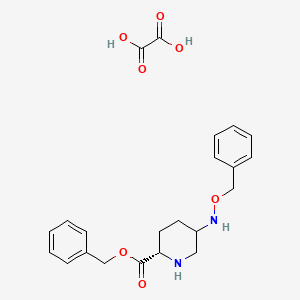

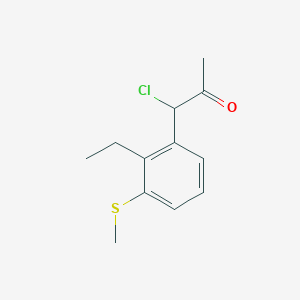

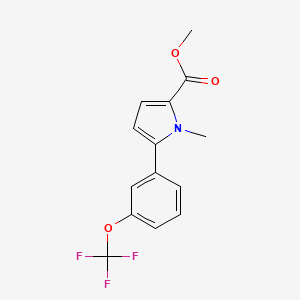
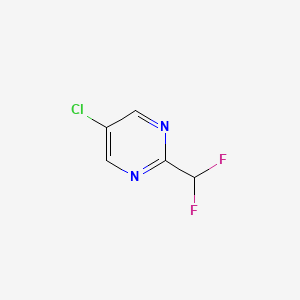
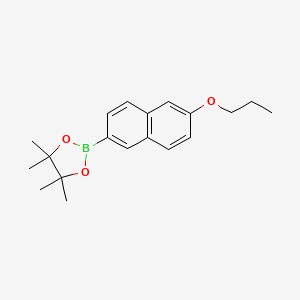
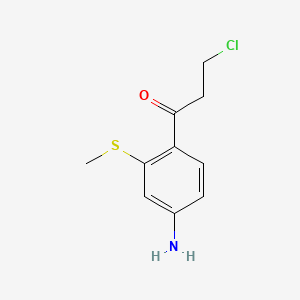
![Tert-butyl 4-amino-2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B14036856.png)

